3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propylamino group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Attachment of Propylamino Group: The propylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the propylamino group, which may result in different chemical and biological properties.
3-(1H-Pyrazol-1-yl)propanoic acid: Lacks both the methyl and propylamino groups, leading to distinct reactivity and applications.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains additional methyl groups, which may influence its chemical behavior and biological activity.
Uniqueness
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the methyl and propylamino groups, which confer specific chemical and biological properties. These functional groups may enhance its reactivity, binding affinity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-11-9(10(14)15)7-13-6-8(2)5-12-13/h5-6,9,11H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
JXQUEQUVHOKYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.